molecular formula C16H20N4O B2686635 3-(dimethylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034258-94-9

3-(dimethylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No.: B2686635
CAS No.: 2034258-94-9
M. Wt: 284.363
InChI Key: YFLPTEWMKIGWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(dimethylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide” is a chemical compound with the molecular formula C16H20N4O and a molecular weight of 284.363. It is a structural element of natural products and pharmaceutically active compounds .


Synthesis Analysis

The synthesis of this compound involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides. These are further converted to corresponding differentiated diamides .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide .

Scientific Research Applications

Synthesis and Biological Activities

  • The compound has been used as a precursor in synthesizing novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety. Some of these derivatives exhibited moderate effects against bacterial and fungal species, highlighting their potential as antimicrobial agents (H. Abdel‐Aziz, N. Hamdy, I. Fakhr, & A. Farag, 2008).

  • Another study focused on the synthesis of thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, leading to compounds that showed promising antimicrobial activities. This illustrates the potential of using such chemical frameworks in the development of new antimicrobial and antifungal medications (M. Gouda, M. Berghot, Ghada E. Abd El-Ghani, & A. Khalil, 2010).

  • The use of related compounds in generating structurally diverse libraries through alkylation and ring closure reactions has been documented. This demonstrates the flexibility of using this compound as a scaffold for generating a wide range of heterocyclic compounds with potential biological activities (G. Roman, 2013).

  • Another notable application involves the synthesis of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines, indicating the compound's utility in creating complex heterocyclic structures that could have various scientific and pharmacological uses (I. B. Dzvinchuk, 2007).

  • The microwave-assisted synthesis of new pyrazolopyridines and their evaluation for antioxidant, antitumor, and antimicrobial activities highlight the compound's role in developing therapeutics. Some synthesized derivatives showed high activity against liver and breast cell lines, underscoring the compound's relevance in anticancer research (M. El‐Borai, H. F. Rizk, D. Beltagy, & I. Y. El-Deeb, 2013).

Properties

IUPAC Name

3-(dimethylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-19(2)14-5-3-4-12(10-14)16(21)18-13-7-9-20-15(11-13)6-8-17-20/h3-6,8,10,13H,7,9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLPTEWMKIGWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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